molecular formula C28H22NaO6S2 B12364386 Disodium 44'-Bis(2-sulfonatostyryl)biphenyl

Disodium 44'-Bis(2-sulfonatostyryl)biphenyl

Cat. No.: B12364386
M. Wt: 541.6 g/mol
InChI Key: IAIUHNSSYBWWRG-WKLZLTIDSA-N
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Description

Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is a synthetic organic compound with the molecular formula C28H20Na2O6S2. It is commonly used as a fluorescent whitening agent in various industries, including textiles, detergents, and paper. The compound is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness and brightness in materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Preparation of 4,4’-Dihydroxybiphenyl: This is achieved by the reaction of phenol with benzene in the presence of a catalyst such as aluminum chloride.

    Sulfonation: The 4,4’-dihydroxybiphenyl is then sulfonated using sulfuric acid to introduce sulfonic acid groups.

    Styrene Addition: The sulfonated biphenyl is reacted with styrene in the presence of a base such as sodium hydroxide to form the final product, Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl.

Industrial Production Methods

In industrial settings, the production of Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is carried out in large reactors under controlled conditions. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted aromatic compounds.

Scientific Research Applications

Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl has a wide range of scientific research applications:

    Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.

    Biology: The compound is employed in fluorescence microscopy and imaging techniques to study biological samples.

    Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.

    Industry: It is widely used in the textile, detergent, and paper industries as a whitening agent.

Mechanism of Action

The mechanism of action of Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl involves the absorption of ultraviolet light and the subsequent emission of visible blue light. This process, known as fluorescence, enhances the appearance of whiteness and brightness in materials. The molecular targets and pathways involved include the interaction of the compound with the fibers or surfaces of the materials, leading to the emission of blue light.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4,4’-Bis(2-sulfostyryl)biphenyl: Similar in structure but with different substituents.

    Disodium 4,4’-Bis(2-sulfonatostyryl)stilbene: Another fluorescent whitening agent with a stilbene backbone.

    Disodium 4,4’-Bis(2-sulfonatostyryl)benzene: A simpler compound with a benzene core.

Uniqueness

Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is unique due to its high efficiency as a fluorescent whitening agent and its stability under various conditions. Its ability to enhance the appearance of whiteness and brightness in materials makes it a preferred choice in many industrial applications.

Properties

Molecular Formula

C28H22NaO6S2

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C28H22O6S2.Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;/h1-20H,(H,29,30,31)(H,32,33,34);/b19-13+,20-14+;

InChI Key

IAIUHNSSYBWWRG-WKLZLTIDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na]

Origin of Product

United States

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